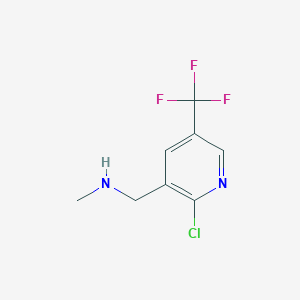
(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of {[2-hydroxy-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine.
Oxidation: Formation of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine N-oxide.
Reduction: Formation of {[2-chloro-5-(trifluoromethyl)piperidin-3-yl]methyl}(methyl)amine.
科学研究应用
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of agrochemicals and specialty chemicals due to its unique reactivity.
作用机制
The mechanism of action of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting or modifying their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is unique due to the presence of both a trifluoromethyl group and a methylamine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
生物活性
(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine, with the CAS number 944900-57-6, is a pyridine derivative characterized by its unique trifluoromethyl group and chloro substitution. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C₈H₈ClF₃N₂
- Molecular Weight : 224.61 g/mol
- Structure : The structural formula includes a pyridine ring with a chloro and trifluoromethyl group, which contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown activity against various protein kinases, which are crucial in regulating cell proliferation and survival.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for similar compounds ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. It has been suggested that similar trifluoromethylpyridine derivatives can inhibit specific kinases involved in cancer progression, such as VEGFR-2, with IC₅₀ values indicating effective inhibition . This suggests that this compound may possess similar properties worth exploring further.
Neuropharmacological Effects
Pyridine derivatives have been implicated in modulating neurotransmitter systems. Compounds with similar structural motifs have shown promise in affecting dopamine and serotonin pathways, which are critical in treating neurological disorders .
Case Studies
- Antibacterial Activity : A series of pyridine derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
- Anticancer Evaluation : A preclinical study evaluated the effects of a related compound on colorectal carcinoma xenografts in mice, demonstrating reduced tumor growth rates when administered orally . This highlights the potential therapeutic applications of related pyridine derivatives.
Data Tables
属性
分子式 |
C8H8ClF3N2 |
|---|---|
分子量 |
224.61 g/mol |
IUPAC 名称 |
1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c1-13-3-5-2-6(8(10,11)12)4-14-7(5)9/h2,4,13H,3H2,1H3 |
InChI 键 |
HCCNNUZSXJUFQH-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(N=CC(=C1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















